2-(3-Chloro-4-fluorophenyl)butanoic acid
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Overview
Description
2-(3-Chloro-4-fluorophenyl)butanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a butanoic acid moiety attached to a phenyl ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-fluorophenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-chloro-4-fluorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the desired product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-fluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohols or aldehydes under specific conditions.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylate salts, esters.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(3-Chloro-4-fluorophenyl)butanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The presence of chlorine and fluorine atoms on the phenyl ring can enhance its binding affinity to target proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-3-chloro-2-fluorophenyl)butanoic acid
- 2-(3-Chloro-4-fluorophenyl)propanoic acid
- 2-(3-Chloro-4-fluorophenyl)pentanoic acid
Uniqueness
2-(3-Chloro-4-fluorophenyl)butanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10ClFO2 |
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Molecular Weight |
216.63 g/mol |
IUPAC Name |
2-(3-chloro-4-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10ClFO2/c1-2-7(10(13)14)6-3-4-9(12)8(11)5-6/h3-5,7H,2H2,1H3,(H,13,14) |
InChI Key |
FMLMXNAECJGUFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)F)Cl)C(=O)O |
Origin of Product |
United States |
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